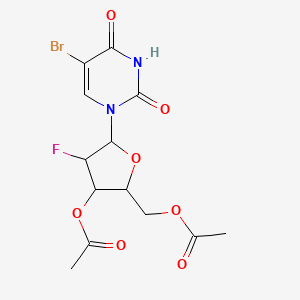![molecular formula C63H57N5O9 B13383255 {4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-Phe-Lys(Trt)-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe), lysine (Lys) protected with trityl (Trt) group, para-aminobenzyl (PAB) spacer, and para-nitrophenyl (PNP) ester. This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by facilitating the attachment of cytotoxic drugs to antibodies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves multiple steps:
- The PAB spacer is introduced by reacting the protected amino acids with para-aminobenzyl alcohol.
- Finally, the PNP ester is formed by reacting the PAB spacer with para-nitrophenyl chloroformate.
Fmoc-Phe: is synthesized by protecting the amino group of phenylalanine with the Fmoc group.
Lys(Trt): is prepared by protecting the amino group of lysine with the trityl group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and dimethylformamide, along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Trt)-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB-PNP: undergoes several types of chemical reactions:
Cleavage Reactions: The PAB spacer can be cleaved under specific conditions, releasing the attached drug.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed using bases like piperidine and acids like trifluoroacetic acid, respectively.
Coupling Reactions: The PNP ester reacts with nucleophiles, facilitating the attachment of drugs to the linker.
Common Reagents and Conditions
Cleavage Reactions: Typically performed under acidic conditions using trifluoroacetic acid.
Deprotection Reactions: Fmoc group is removed using 20% piperidine in dimethylformamide, while the Trt group is removed using trifluoroacetic acid.
Coupling Reactions: Involve the use of nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Cleavage Reactions: Release the active drug from the linker.
Deprotection Reactions: Yield the free amino acids.
Coupling Reactions: Form the antibody-drug conjugates.
Scientific Research Applications
Fmoc-Phe-Lys(Trt)-PAB-PNP: has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Employed in the large-scale production of therapeutic peptides and proteins.
Mechanism of Action
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB-PNP involves the selective cleavage of the PAB spacer under specific conditions, releasing the attached drug at the target site. The Fmoc and Trt protecting groups ensure the stability of the compound during synthesis and are removed prior to drug release. The PNP ester facilitates the attachment of the drug to the linker, ensuring efficient drug delivery.
Comparison with Similar Compounds
Fmoc-Phe-Lys(Trt)-PAB-PNP: is unique due to its combination of protecting groups and cleavable spacer, which provide stability during synthesis and efficient drug release. Similar compounds include:
Fmoc-Phe-Lys(Trt)-PAB: Lacks the PNP ester, making it less efficient for drug attachment.
Fmoc-Phe-Lys(Trt)-PAB-PEG: Contains a polyethylene glycol (PEG) spacer, offering increased solubility but potentially reduced stability.
Properties
IUPAC Name |
[4-[[1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
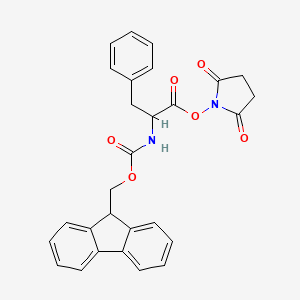
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
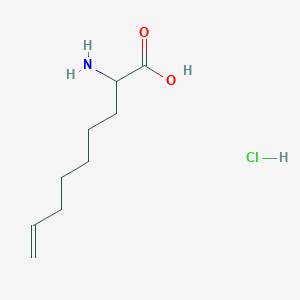
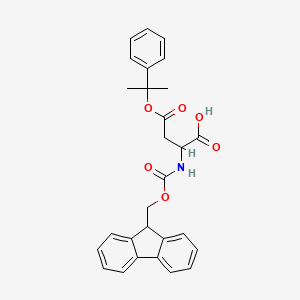
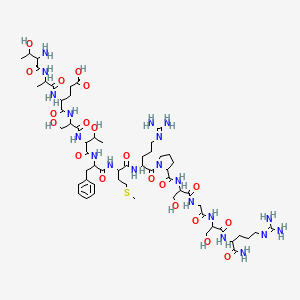
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13383221.png)
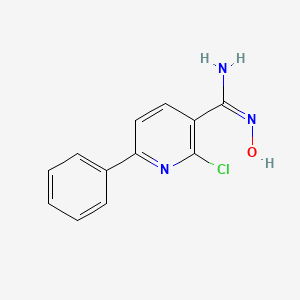
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)
